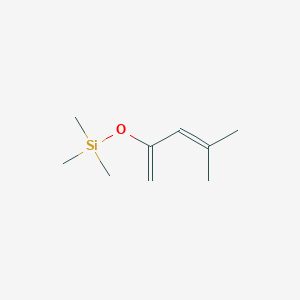
2-Trimethylsiloxy-4-methyl-1,3-pentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is an organic compound that belongs to the class of dienes It is characterized by the presence of a trimethylsiloxy group attached to a 1,3-pentadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsiloxy-4-methyl-1,3-pentadiene typically involves the reaction of 4-methyl-1,3-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-methyl-1,3-pentadiene+trimethylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
2-Trimethylsiloxy-4-methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
科学研究应用
2-Trimethylsiloxy-4-methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Trimethylsiloxy-4-methyl-1,3-pentadiene exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds.
相似化合物的比较
Similar Compounds
4-Methyl-1,3-pentadiene: Lacks the trimethylsilyl group, making it less stable in certain reactions.
1,3-Pentadiene: A simpler diene without the methyl and trimethylsilyl groups.
2-Trimethylsiloxy-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is unique due to the presence of both a trimethylsilyl group and a methyl group on the diene backbone. This combination imparts specific chemical properties, such as increased stability and reactivity in certain reactions, making it valuable for various applications.
属性
CAS 编号 |
6651-46-3 |
|---|---|
分子式 |
C9H18OSi |
分子量 |
170.32 g/mol |
IUPAC 名称 |
trimethyl(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-8(2)7-9(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
InChI 键 |
DKSBCCBPNYPGQP-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=C)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


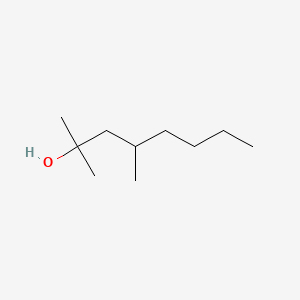

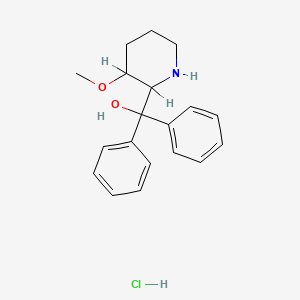
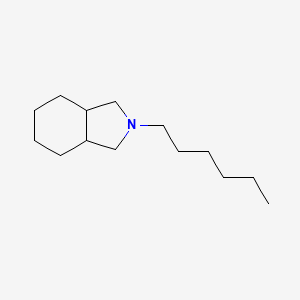
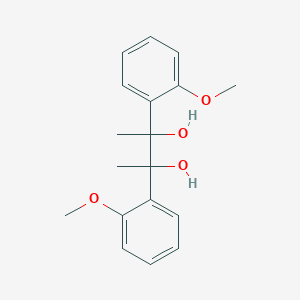

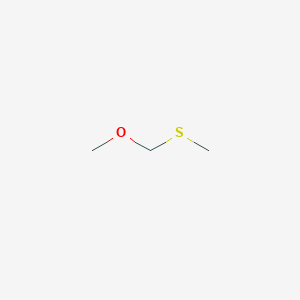
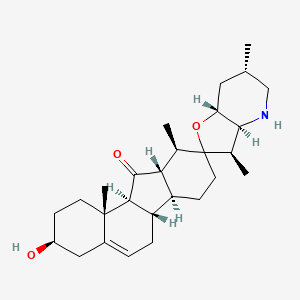
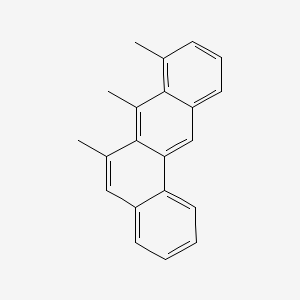
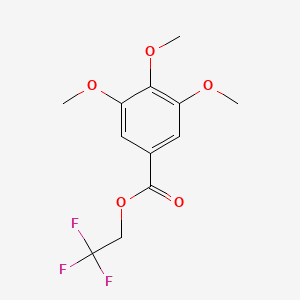
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
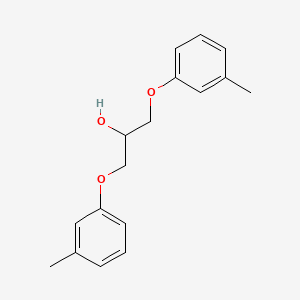

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
